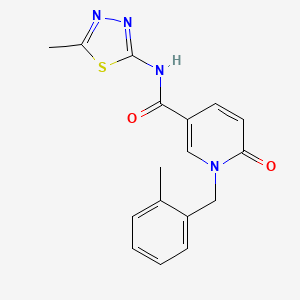
ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . These reactions typically use aldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions. Additionally, the synthesis of trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions .
Molecular Structure Analysis
X-ray diffraction studies are commonly used to confirm the molecular structure of synthesized compounds, as demonstrated in the studies of various ethyl 3-oxobutanoate derivatives . These compounds often crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond.
Chemical Reactions Analysis
The reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles have been studied, showing the formation of different products depending on the substrates and reaction solvents . The reaction mechanism involves the formation of 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic methods, including NMR, mass spectroscopy, and UV-Vis . These studies provide insights into the electronic structure, molecular geometry, and potential intermolecular interactions, such as hydrogen bonding and π-π stacking . Additionally, the antimicrobial and antioxidant activities of these compounds are evaluated in vitro, which can be indicative of their potential applications .
科学的研究の応用
Antimicrobial Activity
- Research has demonstrated the effectiveness of certain 1,2,4-triazol-3-one derivatives, which share structural similarities with ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate, in antimicrobial activities. These compounds, including Mannich bases incorporating piperidine or similar nuclei, have shown good activity against various microorganisms, comparable to ampicillin (Fandaklı et al., 2012).
Antioxidant Properties
- A derivative closely related to ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate demonstrated significant antioxidant ability, surpassing that of the control substance, butylated hydroxytoluene, in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Synthesis and Structural Studies
- Ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate and its derivatives have been synthesized and characterized through various methods, including NMR and X-ray diffraction, elucidating their molecular structure and conformation (Kariyappa et al., 2016).
特性
IUPAC Name |
ethyl 4-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-3-28-18(26)12-11-17(25)23-13-7-8-15(14-23)19-21-22(2)20(27)24(19)16-9-5-4-6-10-16/h4-6,9-10,15H,3,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOFCBUGBYSUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN(C(=O)N2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)

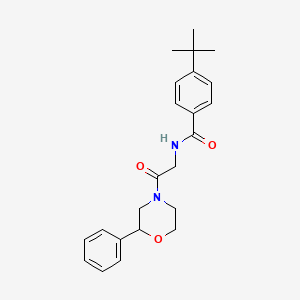
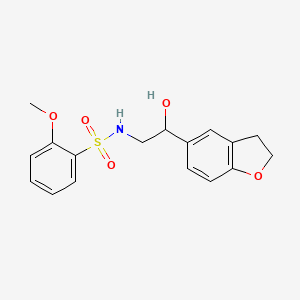
![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)
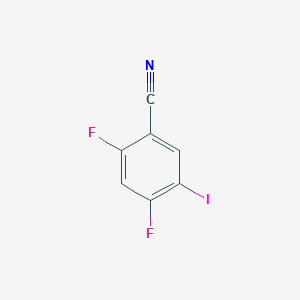

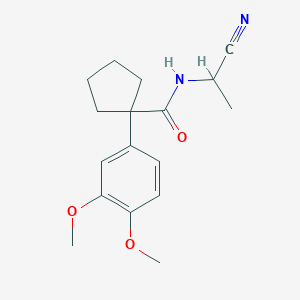
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)
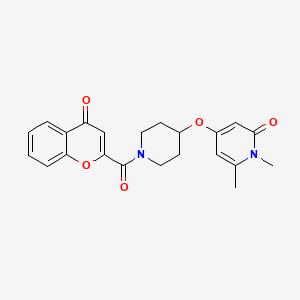
![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)
![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

